Parishin C

描述

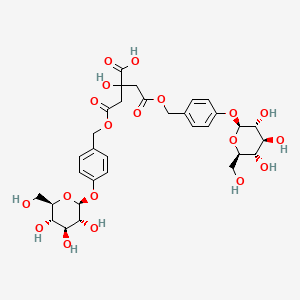

Parishin C is a derivative of Parishin, which is isolated from Gastrodia elata . It is known to have antioxidant properties .

Synthesis Analysis

Parishin C is identified as a Parishin derivative isolated from Gastrodia elata . The exact synthesis process is not detailed in the available resources.Molecular Structure Analysis

The molecular formula of Parishin C is C32H40O19 . Its average mass is 728.649 Da and its monoisotopic mass is 728.216370 Da .Physical And Chemical Properties Analysis

Parishin C is a solid substance . It is soluble in DMSO at 100 mg/mL and in water at ≥ 100 mg/mL . It should be stored at 4°C and protected from light .科学研究应用

Antidepressant Effects

Parishin C has been found to have antidepressant effects in mice subjected to chronic social defeat stress (CSDS). It appears to exert these effects by normalizing neurotransmitter and corticosterone levels and inhibiting NLRP3 inflammasome activation . This newfound antidepressant property of Parishin C offers a novel perspective on its pharmacological effects, providing valuable insights into its potential therapeutic and preventive applications in depression treatment .

Neuroprotective Effects

Parishin C is a prominent bioactive compound in Gastrodia elata Blume with little toxicity and shown neuroprotective effects . It’s potential in treating neurodegenerative diseases could be a significant area of future research.

Anti-Inflammatory Effects

The study also found that Parishin C can suppress microglial activation and reduce levels of inflammatory cytokines such as IL-1β, TNF-α, and IL-6 . This suggests that Parishin C could have potential applications in the treatment of inflammatory diseases.

Effects on Neurotransmitter Levels

Parishin C has been found to normalize the levels of neurotransmitters such as 5-HT, DA, and NE in the hippocampus and prefrontal cortex . This could have implications for the treatment of disorders related to neurotransmitter imbalances.

Effects on Corticosterone Levels

Parishin C has been found to normalize corticosterone levels . Corticosterone is a hormone involved in the stress response, and abnormalities in its levels have been linked to various psychiatric and physical disorders.

Potential Applications in Traditional Chinese Medicine

Parishin C is a rare polyphenolic glucoside mainly found in the rhizome of the traditional Chinese medicinal plant, Gastrodia elata . It’s potential applications in traditional Chinese medicine could be a significant area of future research.

安全和危害

未来方向

Parishin C has been studied for its neuroprotective effects against cerebral ischemia damage . Rats were pretreated with Parishin C for 21 days, then subjected to 2 hours of middle cerebral artery occlusion (MCAO) and 22 hours of reperfusion . The findings indicated that the pre-treatment with Parishin C improved nerve function, suppressed oxidative stress, and pro-inflammatory factors release in rats with cerebral ischemia damage . This suggests potential future directions for the use of Parishin C in neuroprotective therapies .

作用机制

Target of Action

Parishin C, a bioactive compound found in Gastrodia elata Blume, has been shown to have neuroprotective effects . It primarily targets neurotransmitters and inflammatory cytokines . It interacts with neurotransmitters such as serotonin (5-HT), dopamine (DA), and norepinephrine (NE), and inflammatory cytokines like IL-1β, TNF-α, and IL-6 .

Mode of Action

Parishin C exerts its effects by interacting with its targets and inducing changes in their levels. It has been shown to decrease serum corticosterone level and increase the concentration of 5-HT, DA, and NE in the hippocampus and prefrontal cortex . Furthermore, it suppresses microglial activation (Iba1) and reduces the levels of IL-1β, TNF-α, and IL-6, with decreased protein expressions of NLRP3, ASC, caspase-1, and IL-6 .

Biochemical Pathways

Parishin C affects several biochemical pathways. It normalizes neurotransmitter levels, inhibits the activation of the NLRP3 inflammasome, and regulates the Sir2/Uth1/TOR signaling pathway . These pathways play crucial roles in neuroprotection, inflammation, and aging.

Pharmacokinetics

The pharmacokinetics of Parishin C have been studied using a liquid chromatography tandem with mass spectrometry (LC–MS/MS) approach . The study showed that Parishin C, along with other compounds, could be detected in plasma at various time points. The systemic clearance of Parishin C was found to be fast (t1/2α, 0.699 h) and its elimination was slow (t1/2β, 5.34 h) .

Result of Action

The administration of Parishin C has been shown to ameliorate depression-like behaviors induced by chronic social defeat stress (CSDS), as evidenced by increased social interaction, increased sucrose preference, and decreased immobility . It also exerts neuroprotective effects, as demonstrated in a rat model of middle cerebral artery occlusion (MCAO), where it improved nerve function and suppressed oxidative stress and pro-inflammatory factors release .

Action Environment

The action of Parishin C can be influenced by environmental factors. For instance, the pH of the extraction process can affect the transfer rate of Parishin C and other compounds . Furthermore, the contents of Parishin C and other constituents were found to vary depending on the different parts of the Gastrodia elata plant .

属性

IUPAC Name |

2-hydroxy-4-oxo-2-[2-oxo-2-[[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methoxy]ethyl]-4-[[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methoxy]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H40O19/c33-11-19-23(37)25(39)27(41)29(50-19)48-17-5-1-15(2-6-17)13-46-21(35)9-32(45,31(43)44)10-22(36)47-14-16-3-7-18(8-4-16)49-30-28(42)26(40)24(38)20(12-34)51-30/h1-8,19-20,23-30,33-34,37-42,45H,9-14H2,(H,43,44)/t19-,20-,23-,24-,25+,26+,27-,28-,29-,30-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMVCHAWVCIWVLP-KDSCYBBXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1COC(=O)CC(CC(=O)OCC2=CC=C(C=C2)OC3C(C(C(C(O3)CO)O)O)O)(C(=O)O)O)OC4C(C(C(C(O4)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1COC(=O)CC(CC(=O)OCC2=CC=C(C=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)(C(=O)O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H40O19 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501113451 | |

| Record name | 3-Carboxy-3-hydroxy-1,5-dioxo-1,5-pentanediylbis(oxymethylene-4,1-phenylene) bis-β-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501113451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

728.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Parishin C | |

CAS RN |

174972-80-6 | |

| Record name | 3-Carboxy-3-hydroxy-1,5-dioxo-1,5-pentanediylbis(oxymethylene-4,1-phenylene) bis-β-D-glucopyranoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=174972-80-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Carboxy-3-hydroxy-1,5-dioxo-1,5-pentanediylbis(oxymethylene-4,1-phenylene) bis-β-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501113451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7,17,18-Trimethoxy-3,5-dioxa-11-azapentacyclo[10.7.1.02,6.08,20.014,19]icosa-1,6,8(20),14(19),15,17-hexaene](/img/structure/B1149365.png)

![2-(Methylthio)-7H-pyrrolo[2,3-d]pyrimidin-4-ol](/img/structure/B1149370.png)

![3-Bromo-7-chloro-1h-pyrazolo[4,3-b]pyridine](/img/structure/B1149381.png)

![4-Methyl-2-(pyrrolidin-3-yloxy)-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)pyridine](/img/structure/B1149384.png)